molecular formula C12H11NO B12874468 3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole CAS No. 24097-26-5

3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole

Cat. No.: B12874468
CAS No.: 24097-26-5
M. Wt: 185.22 g/mol
InChI Key: WYTRFRTUNGWXID-UHFFFAOYSA-N
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Description

3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole typically involves cyclization reactions. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . This method is efficient and environmentally friendly.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using metal-free catalysts and microwave-assisted synthesis, are likely to be employed to ensure scalability and sustainability .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring.

Scientific Research Applications

3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine
  • 4,5-Dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole

Comparison: Compared to similar compounds, 3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole is unique due to its specific structural features and the presence of a phenyl group. This uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

24097-26-5

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

3-phenyl-5,6-dihydro-4H-cyclopenta[c][1,2]oxazole

InChI

InChI=1S/C12H11NO/c1-2-5-9(6-3-1)12-10-7-4-8-11(10)13-14-12/h1-3,5-6H,4,7-8H2

InChI Key

WYTRFRTUNGWXID-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(ON=C2C1)C3=CC=CC=C3

Origin of Product

United States

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